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Compound of Interest

Compound Name: Dideuteriomethanone

Cat. No.: B032688 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Dideuteriomethanone (CD₂O), also known as deuterated formaldehyde, is a valuable reagent

in synthetic organic chemistry, offering unique advantages in mechanistic studies, quantitative

proteomics, and the synthesis of deuterated pharmaceuticals. Its isotopic purity and specific

reactivity make it an indispensable tool for a variety of advanced applications.

Application Notes
Dideuteriomethanone serves as a versatile C1 building block and an isotopic labeling agent.

Its primary applications stem from the kinetic isotope effect (KIE), where the mass difference

between deuterium and protium leads to different reaction rates, and its use as a mass-shifted

tag in analytical techniques.

Mechanistic Elucidation via Kinetic Isotope Effect (KIE)
Studies
The substitution of hydrogen with deuterium in a reacting molecule can significantly alter the

reaction rate if the C-H bond is broken in the rate-determining step. This phenomenon, known

as the primary kinetic isotope effect, is a powerful tool for elucidating reaction mechanisms.

Dideuteriomethanone is an ideal substrate for such studies in reactions involving

formaldehyde, such as the Cannizzaro and Mannich reactions. By comparing the reaction rates
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of dideuteriomethanone (k_D) with that of formaldehyde (k_H), a k_H/k_D ratio greater than 1

provides strong evidence for C-H bond cleavage in the rate-limiting step.

Stable Isotope Labeling for Quantitative Proteomics
In the field of proteomics, dideuteriomethanone is employed in a technique called reductive

dimethylation (ReDi) for the relative and absolute quantification of proteins. In this method,

primary amines (N-termini of peptides and the ε-amino group of lysine residues) are labeled

with either light (CH₂O) or heavy (CD₂O) formaldehyde, followed by reduction with a

cyanoborohydride reagent. The resulting dimethylated peptides exhibit a mass shift that can be

readily detected by mass spectrometry, allowing for the precise quantification of protein

abundance between different samples.

Synthesis of Deuterated Pharmaceuticals
Deuterated pharmaceuticals, or "heavy drugs," are compounds where one or more hydrogen

atoms are replaced by deuterium. This isotopic substitution can favorably alter the metabolic

profile of a drug by slowing down its breakdown by enzymes, a consequence of the kinetic

isotope effect. This can lead to improved pharmacokinetic properties such as a longer half-life,

increased bioavailability, and reduced formation of toxic metabolites. Dideuteriomethanone
can serve as a C1 building block for the introduction of a deuterated methyl or methylene group

into a drug molecule.

Quantitative Data Summary
The following tables summarize key quantitative data related to the properties and applications

of dideuteriomethanone.

Table 1: Physicochemical Properties of Dideuteriomethanone

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b032688?utm_src=pdf-body
https://www.benchchem.com/product/b032688?utm_src=pdf-body
https://www.benchchem.com/product/b032688?utm_src=pdf-body
https://www.benchchem.com/product/b032688?utm_src=pdf-body
https://www.benchchem.com/product/b032688?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032688?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Chemical Formula CD₂O

Molecular Weight 32.04 g/mol

Isotopic Purity Typically ≥98 atom % D

Appearance Colorless gas or solution

Boiling Point -19 °C

Table 2: Typical Kinetic Isotope Effects Observed with Dideuteriomethanone

Reaction Type Typical k_H/k_D Range Implication

Cannizzaro Reaction 1.5 - 2.0
Hydride transfer is rate-

determining.

Mannich Reaction 1.0 - 1.2
C-H bond cleavage is not rate-

determining.

E2 Elimination 4 - 8
C-H bond cleavage is rate-

determining.

Experimental Protocols
Protocol 1: Synthesis of Dideuteriomethanone via
Catalytic Oxidation of Deuterated Methanol
This protocol describes the synthesis of dideuteriomethanone (CD₂O) by the catalytic

oxidation of deuterated methanol (CD₃OD) using a silver catalyst.

Materials:

Deuterated methanol (CD₃OD, 99.5 atom % D)

Silver catalyst (e.g., silver gauze or silver on a support)

Dry air or oxygen
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Inert gas (e.g., Nitrogen or Argon)

Cold traps (e.g., Dewar condensers with liquid nitrogen)

Gas flow controllers

Procedure:

Set up a flow reactor system consisting of a vaporizer for the deuterated methanol, a heated

catalyst bed, and a series of cold traps to collect the product.

Place the silver catalyst in the reactor tube and heat to 500-600 °C under a flow of inert gas.

Introduce a controlled flow of deuterated methanol vapor and dry air (or oxygen) into the

reactor. The molar ratio of methanol to oxygen is typically around 1:1.

The gaseous mixture passes over the heated silver catalyst, where the oxidation of

deuterated methanol to dideuteriomethanone occurs.

The product stream, containing dideuteriomethanone, unreacted methanol, and water-d₂,

is passed through a series of cold traps cooled with liquid nitrogen to condense the products.

The collected condensate is a solution of dideuteriomethanone in deuterated methanol and

water-d₂. The concentration can be determined by titration or NMR spectroscopy.

For applications requiring anhydrous dideuteriomethanone, the product can be further

purified by fractional distillation or by passing the gas through a drying agent.

Expected Yield: 80-90% based on the conversion of deuterated methanol.

Protocol 2: Kinetic Isotope Effect Study of the
Cannizzaro Reaction
This protocol outlines a general procedure to determine the kinetic isotope effect of the

Cannizzaro reaction using dideuteriomethanone.

Materials:
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Dideuteriomethanone solution (concentration determined)

Formaldehyde solution (standardized)

Sodium hydroxide solution (e.g., 5 M)

A non-enolizable aromatic aldehyde (e.g., benzaldehyde)

Deuterated water (D₂O)

Proton NMR spectrometer

Thermostatted reaction vessel

Procedure:

Reaction with Dideuteriomethanone:

In a thermostatted reaction vessel, dissolve a known amount of the aromatic aldehyde in a

solution of sodium hydroxide in D₂O.

Add a known amount of the dideuteriomethanone solution to initiate the reaction.

At regular time intervals, withdraw aliquots from the reaction mixture and quench the

reaction by neutralizing the base with a standard acid.

Extract the organic components and analyze the product mixture by ¹H NMR spectroscopy

to determine the relative amounts of the corresponding alcohol and carboxylic acid.

Reaction with Formaldehyde:

Repeat the exact same procedure as above, but using the standardized formaldehyde

solution instead of the dideuteriomethanone solution.

Data Analysis:

For both reactions, plot the concentration of the reactant aldehyde versus time.
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Determine the initial reaction rate for both the deuterated and non-deuterated reactions

from the slope of the concentration-time curves at t=0.

The kinetic isotope effect (k_H/k_D) is calculated as the ratio of the initial rate of the

reaction with formaldehyde to the initial rate of the reaction with dideuteriomethanone.

Protocol 3: Reductive Dimethylation of Peptides for
Quantitative Proteomics
This protocol provides a method for stable isotope labeling of peptides using

dideuteriomethanone for relative quantification by mass spectrometry.

Materials:

Lyophilized peptide samples (e.g., from tryptic digest)

Dideuteriomethanone solution (e.g., 4% in D₂O)

Formaldehyde solution (e.g., 4% in H₂O)

Sodium cyanoborohydride solution (e.g., 1 M in water)

Triethylammonium bicarbonate (TEAB) buffer (e.g., 100 mM, pH 8.5)

Formic acid

C18 desalting spin columns

Mass spectrometer

Procedure:

Sample Preparation:

Resuspend two equal amounts of lyophilized peptide samples (e.g., "control" and

"treated") in 100 µL of 100 mM TEAB buffer.

Labeling:
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To the "control" sample, add 4 µL of 4% formaldehyde solution.

To the "treated" sample, add 4 µL of 4% dideuteriomethanone solution.

Vortex both samples gently.

Add 4 µL of 1 M sodium cyanoborohydride solution to each sample.

Incubate the reactions at room temperature for 1 hour.

Quenching and Cleanup:

Quench the reaction by adding 8 µL of formic acid to each sample.

Combine the "light" and "heavy" labeled samples.

Desalt the combined sample using a C18 spin column according to the manufacturer's

instructions.

Mass Spectrometry Analysis:

Analyze the desalted, labeled peptide mixture by LC-MS/MS.

The relative quantification of peptides is achieved by comparing the peak intensities of the

"light" and "heavy" isotopic pairs in the mass spectra.

Protocol 4: Proposed Synthesis of Deuterated
Rufinamide
This protocol outlines a hypothetical synthetic route to deuterated rufinamide where the triazole

methylene group is deuterated using dideuteriomethanone as a precursor. This is a proposed

adaptation based on known synthetic routes of rufinamide.

Step 1: Synthesis of Deuterated Propargyl Alcohol (d₂-propargyl alcohol)

This step would require a multi-step synthesis, likely starting from a deuterated C1 source.

For the purpose of this protocol, we will assume commercially available d₂-propargyl alcohol.
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Step 2: Synthesis of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde-d₂

In a suitable solvent such as a mixture of t-butanol and water, add 2,6-difluorobenzyl azide,

d₂-propargyl alcohol, sodium ascorbate, and copper(II) sulfate pentahydrate.

Stir the reaction mixture at room temperature until the reaction is complete (monitored by

TLC or LC-MS).

Extract the product, dry the organic layer, and purify by column chromatography to yield 1-

(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol-d₂.

Oxidize the resulting alcohol to the aldehyde using a mild oxidizing agent like manganese

dioxide (MnO₂) in a solvent like dichloromethane.

Step 3: Synthesis of Deuterated Rufinamide (d₂-Rufinamide)

To a solution of the deuterated aldehyde from Step 2 in a suitable solvent (e.g., ethanol), add

hydroxylamine hydrochloride and a base (e.g., sodium acetate).

Stir the mixture at room temperature to form the oxime.

The oxime can then be converted to the corresponding nitrile by dehydration, for example,

using acetic anhydride.

Finally, the nitrile is hydrolyzed under acidic or basic conditions to afford the amide,

deuterated rufinamide.

Visualizations
Caption: Synthesis of Dideuteriomethanone.

Caption: Workflow for a Kinetic Isotope Effect Study.

Caption: Reductive Dimethylation for Proteomics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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